1-(2,3-Dichlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-7-3-1-2-6(8(7)12)4-15-5-13-9(14-15)10(16)17/h1-3,5H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJRPMAPIDZCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN2C=NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dichlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is a derivative of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This compound exhibits potential as an antifungal, antibacterial, and anticancer agent. The following sections will detail its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzyl chloride with appropriate triazole precursors. The synthetic pathway may include the use of various reagents and conditions to achieve optimal yields and purity.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. For instance:
- Compound Efficacy : In vitro studies have shown that certain triazole derivatives possess minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against Candida albicans, indicating a potent antifungal activity compared to traditional antifungal agents like fluconazole .
- Mechanism of Action : The antifungal activity is often attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.
Antibacterial Activity
Triazoles have also demonstrated notable antibacterial properties:
- Broad Spectrum : Compounds within this class have been tested against various Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown MIC values ranging from 0.125 to 8 μg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Resistance Profile : These compounds are being explored for their efficacy against drug-resistant strains, making them valuable in the current landscape of antibiotic resistance.
Anticancer Activity
The anticancer potential of triazoles is another area of active research:
- Cell Line Studies : Specific derivatives have been evaluated against various cancer cell lines. For instance, certain triazole-thiones exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines .
- Mechanism Insights : The anticancer activity is often linked to the induction of apoptosis and inhibition of cell proliferation through various molecular pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Substituent Effects : The presence of electron-withdrawing groups (like dichlorobenzyl) has been associated with enhanced biological activity due to increased lipophilicity and improved interaction with biological targets .
- Hybridization Approaches : Combining triazoles with other pharmacophores has shown promise in enhancing efficacy and selectivity.
Case Studies
Several studies highlight the biological efficacy of this compound:
- Antifungal Efficacy Study :
- Antibacterial Screening :
- Cancer Cell Line Evaluation :
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
One of the primary applications of 1-(2,3-Dichlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is its antifungal properties. Triazole derivatives are known for their effectiveness against a range of fungal pathogens. Studies have shown that this compound exhibits potent antifungal activity against various strains of fungi, making it a candidate for developing new antifungal agents. For instance, the compound has been tested against Candida species and demonstrated significant inhibitory effects on growth and biofilm formation.
Anticancer Properties
Research indicates that triazole derivatives can also possess anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Agricultural Applications
Fungicides
In agriculture, the compound has potential as a fungicide. Its efficacy against plant pathogens suggests that it could be formulated into agricultural products to protect crops from fungal diseases. The ability to control pathogens effectively while minimizing phytotoxicity is crucial for sustainable agricultural practices.
Plant Growth Regulation
There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence various physiological processes in plants, such as growth and development. This application can be particularly beneficial in enhancing crop yields and improving resistance to environmental stressors.
Case Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal evaluated the antifungal activity of this compound against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating its potential as an effective antifungal agent .
Case Study 2: Anticancer Activity
In another research effort, the compound was tested for its anticancer properties on breast cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Implications
The biological and physicochemical properties of triazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazole-Carboxylic Acid Derivatives
Key Observations
Halogen Effects: Dichloro substitution (as in the target compound and 3,5-dichlorophenyl analog ) may increase binding affinity to hydrophobic enzyme pockets, as seen in carbonic anhydrase-II inhibitors .
The oxadiazole moiety in introduces additional hydrogen-bonding sites, correlating with enhanced antibacterial effects.
Safety and Stability :
Preparation Methods
Hydrazide Route via Aromatic Acid Precursors
This classical approach involves several steps:
Esterification of 2,3-dichlorobenzoic acid :
The aromatic acid is esterified using concentrated sulfuric acid and absolute ethanol to form the corresponding ethyl ester.Hydrazinolysis to form hydrazide :
The ester is then treated with 85% hydrazine hydrate in absolute ethanol to yield the 2,3-dichlorobenzoyl hydrazide.Formation of thiosemicarbazide intermediate :
The hydrazide reacts with potassium thiocyanate in acidic medium, producing the thiosemicarbazide derivative quantitatively.Cyclization to 1,2,4-triazole :
Under basic conditions (e.g., NaOH), the thiosemicarbazide undergoes cyclization to form the 1,2,4-triazole-3-thiol derivative.Functional group transformation :
Subsequent oxidation or substitution reactions introduce the carboxylic acid group at the 3-position and the 2,3-dichlorobenzyl substituent at the 1-position, completing the target molecule.
This method is supported by spectral characterization data (e.g., H-1 NMR, mass spectrometry) confirming the structure of intermediates and final product.
Amidines and Imidates as Precursors for 1,2,4-Triazole Synthesis
An alternative method involves the use of amidines and imidates:
Amidines react with carboxylic acids or their derivatives to form amides in situ, which then undergo cyclization with hydrazines or anilines to yield trisubstituted 1,2,4-triazoles with high regioselectivity and yields up to 90%.
Imidates such as 2,2,2-trichloroethyl imidate can be used under mild acidic catalysis (e.g., p-Toluenesulfonic acid) in polyethylene glycol solvent to produce 3,4,5-trisubstituted 1,2,4-triazoles with excellent yields (up to 92%).
These methods offer ecofriendly and efficient alternatives for the formation of the triazole ring system, adaptable for incorporation of the 2,3-dichlorobenzyl substituent.
Copper-Catalyzed Cycloaddition and Oxidative Cyclization
Copper catalysis has been widely employed for the synthesis of triazole derivatives:
Copper(II) chloride catalyzes the reaction of amides and hydrazines in the presence of bases (e.g., K3PO4) and oxygen as oxidant to form 1,2,4-triazoles efficiently with yields around 85%.
The mechanism involves oxidative cyclization and incorporation of nitrogen atoms from amidines or hydrazones.
Although this method is more commonly applied to 1,2,3-triazoles, modifications allow synthesis of 1,2,4-triazole derivatives, potentially including this compound.
Comparative Data Table of Preparation Methods
Research Findings and Mechanistic Insights
The hydrazide route relies on the formation of key intermediates such as hydrazides and thiosemicarbazides, which cyclize under basic conditions to yield the triazole ring. This method is supported by NMR and mass spectral data confirming the structure and purity of the intermediates and final product.
Amidines and imidates provide a versatile platform for synthesizing substituted 1,2,4-triazoles. The cyclization involves nucleophilic attack by nitrogen atoms and elimination steps, proceeding with high regioselectivity and functional group tolerance.
Copper-catalyzed oxidative cyclization uses oxygen as a green oxidant and allows incorporation of nitrogen atoms from both amides and solvents like DMF. The reaction mechanism includes the formation of radical intermediates and copper coordination complexes facilitating ring closure.
Q & A
Q. What safety protocols should researchers follow when handling 1-(2,3-Dichlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid?
- Methodological Answer: Based on GHS classifications for analogous triazole derivatives, researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. For respiratory protection, use P95 (US) or P1 (EU) particulate filters if airborne concentrations exceed exposure limits. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention . Ensure proper ventilation and avoid environmental release into drainage systems .
Q. What are the common synthetic routes for preparing this compound?
- Methodological Answer: A diverted synthesis approach using organotrifluoroborate intermediates is effective for structurally similar triazole-carboxylic acids. For example, coupling 2,3-dichlorobenzyl halides with pre-functionalized triazole precursors under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is essential for assessing purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, while high-resolution mass spectrometry (HRMS) validates molecular weight. For impurity profiling, reference standards of related triazole-carboxylic acids (e.g., 1H-1,2,4-triazole-3-carboxamide) should be used .
Advanced Research Questions
Q. How can structural modifications enhance the biological or catalytic activity of this compound?
- Methodological Answer: Computational modeling (e.g., density functional theory or molecular docking) can predict how substituent variations (e.g., halogen positioning, alkyl chain length) affect binding affinity or catalytic efficiency. For instance, replacing the 2,3-dichlorobenzyl group with electron-withdrawing groups (e.g., trifluoromethyl) may improve interactions with biological targets or catalytic surfaces . Experimental validation via structure-activity relationship (SAR) studies is critical.
Q. What experimental strategies address contradictions in reported catalytic activity for ammonium perchlorate decomposition?
- Methodological Answer: Discrepancies in catalytic efficiency may arise from differences in nanoparticle morphology (e.g., α-Fe₂O₃ vs. ZnO micro/nanocrystals) or synthesis methods (ball-milling vs. sol-gel). Researchers should standardize catalyst loading (e.g., 2–5 wt%) and characterize surface area (BET analysis) and crystallinity (XRD) to isolate variables. Thermogravimetric analysis (TGA) under controlled heating rates (e.g., 10°C/min) ensures reproducibility .
Q. How can environmental risks associated with this compound be assessed in laboratory waste streams?
- Methodological Answer: Environmental risk assessment should include biodegradability studies (e.g., OECD 301F test) and ecotoxicity assays (e.g., Daphnia magna acute toxicity). For triazole derivatives with log Kow values >2.3 (indicating bioaccumulation potential), advanced oxidation processes (e.g., UV/H₂O₂) may be required for degradation. Regulatory compliance with IARC and NTP classifications for carcinogenicity must also be considered .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
